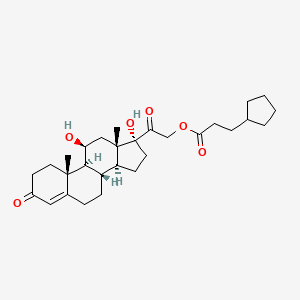

Hydrocortisone Cypionate

カタログ番号:

B1663276

CAS番号:

508-99-6

分子量:

486.6 g/mol

InChIキー:

DLVOSEUFIRPIRM-KAQKJVHQSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Hydrocortisone cypionate is a corticosteroid hormone.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1955 and has 1 investigational indication.

structure in Negwer, 5th ed, #5770

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1955 and has 1 investigational indication.

structure in Negwer, 5th ed, #5770

Structure

3D Structure

Interactive Chemical Structure Model

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVOSEUFIRPIRM-KAQKJVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872930 |

Source

|

| Record name | Hydrocortisone cyclopentylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-99-6 |

Source

|

| Record name | Hydrocortisone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone cypionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROCORTISONE CYPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocortisone cyclopentylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-cyclopentanepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XDY25L70B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Hydrocortisone Cypionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of hydrocortisone (B1673445) cypionate, a synthetic glucocorticoid corticosteroid. As an ester of hydrocortisone, its activity is mediated by the parent compound, hydrocortisone, following cellular uptake and potential enzymatic hydrolysis. This document details the molecular interactions with the glucocorticoid receptor (GR), the subsequent genomic and non-genomic signaling pathways, and the downstream anti-inflammatory effects. A critical review of publicly available literature indicates a scarcity of direct quantitative in vitro bioactivity data for the hydrocortisone cypionate ester itself. Therefore, this guide utilizes data from its active moiety, hydrocortisone, as a primary reference for quantitative comparison, a standard approach in pharmacology for assessing pro-drug esters. Detailed protocols for key experimental assays are provided to enable researchers to investigate these mechanisms, alongside visualizations of core signaling and experimental workflows to facilitate a deeper understanding.

Introduction: The Molecular Basis of Glucocorticoid Action

This compound is a corticosteroid ester designed to leverage the therapeutic effects of hydrocortisone, the primary endogenous glucocorticoid in humans.[1] The cypionate moiety, a bulky ester group, increases the lipophilicity of the molecule, which can influence its absorption, distribution, and duration of action in vivo. However, the core in vitro mechanism of action is dependent on the hydrocortisone molecule.[1][2]

The physiological and pharmacological effects of hydrocortisone are mediated through its interaction with the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor.[2] In its inactive state, the GR resides predominantly in the cytoplasm as part of a multi-protein complex. Upon binding by hydrocortisone, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.[2] Within the nucleus, the ligand-receptor complex modulates the transcription of a wide array of genes, leading to the profound anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.[1][2]

Core Signaling Pathways

The anti-inflammatory actions of hydrocortisone are multifaceted, primarily involving the modulation of gene expression through two main genomic mechanisms: transactivation and transrepression.

Transactivation: Upregulation of Anti-Inflammatory Genes

Upon translocation to the nucleus, hydrocortisone-activated GR dimers can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the increased transcription of genes with anti-inflammatory properties, such as annexin (B1180172) A1 (also known as lipocortin-1).[2] Annexin A1 is an inhibitor of phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

Transrepression: Inhibition of Pro-Inflammatory Transcription Factors

A major component of hydrocortisone's anti-inflammatory effect is its ability to suppress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This transrepression can occur through several mechanisms:

-

Direct Tethering: The hydrocortisone-GR complex can directly bind to NF-κB or AP-1 proteins, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[3]

-

Induction of Inhibitory Proteins: Hydrocortisone can upregulate the transcription of the gene for IκBα (Inhibitor of NF-κB Alpha).[3] IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus, thereby blocking its pro-inflammatory signaling cascade.[3]

References

An In-Depth Technical Guide to the Pharmacodynamics of Hydrocortisone Cypionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Hydrocortisone (B1673445) cypionate, as a glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from a multi-protein complex, and translocates to the nucleus.[1] Within the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, a process known as transactivation.[1] This binding can either increase or decrease the transcription of these genes.

Furthermore, the activated GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA.[3] This interaction, termed transrepression, leads to the inhibition of the transcriptional activity of these pro-inflammatory transcription factors.[3] The anti-inflammatory actions of corticosteroids are also thought to involve the induction of lipocortins, which are phospholipase A2 inhibitory proteins that control the biosynthesis of prostaglandins (B1171923) and leukotrienes.[1]

Quantitative Pharmacodynamic Data

Precise quantitative pharmacodynamic data for hydrocortisone cypionate are limited in publicly available literature. However, data for hydrocortisone and its other esters provide valuable insights into its relative potency and receptor binding affinity.

| Compound | Relative Binding Affinity (RBA) (%)[1] | IC50 for PGE2 Release (nM) in A549 cells[4] |

| This compound | Data not available | Data not available |

| Hydrocortisone (Cortisol) | 19.0 | 75 |

| Hydrocortisone Acetate | 7.8 | Data not available |

| Dexamethasone (B1670325) (Reference) | 100 | 20 |

Note: The RBA is relative to dexamethasone (100%). A higher RBA indicates stronger binding to the glucocorticoid receptor. A lower IC50 value indicates greater potency in inhibiting prostaglandin (B15479496) E2 (PGE2) release.[4]

Signaling Pathways

This compound modulates several key signaling pathways involved in inflammation and immune responses.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway involves the binding of hydrocortisone to the cytosolic GR, leading to its activation and nuclear translocation. In the nucleus, the GR-ligand complex can either directly bind to GREs to regulate gene expression (transactivation) or interact with other transcription factors to inhibit their activity (transrepression).

Figure 1. Glucocorticoid Receptor (GR) signaling pathway.

Interaction with NF-κB, AP-1, and MAPK Pathways

Hydrocortisone exerts its anti-inflammatory effects in part by inhibiting the pro-inflammatory transcription factors NF-κB and AP-1. It also interferes with the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.

Figure 2. Inhibition of inflammatory signaling by this compound.

Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of GR (e.g., cell lysate) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured, allowing for the determination of the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Methodology:

-

Preparation of GR source: Prepare a cytosolic extract from cells or tissues known to express GR.

-

Incubation: In a multi-well plate, combine the GR preparation, a fixed concentration of [³H]dexamethasone, and a serial dilution of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand using a method such as charcoal-dextran adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Figure 3. Workflow for GR Competitive Binding Assay.

NF-κB Inhibition Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit NF-κB transcriptional activity.[4]

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites.[4] Upon stimulation with a pro-inflammatory agent (e.g., TNF-α), activated NF-κB binds to these sites and drives luciferase expression.[4] The inhibitory effect of this compound is quantified by the reduction in luciferase activity.[4]

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[4]

-

Treatment: Treat the transfected cells with varying concentrations of this compound for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.[4]

-

Cell Lysis: After incubation, lyse the cells to release the expressed luciferases.[4]

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[4]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control. Determine the IC50 value from the dose-response curve.[4]

Figure 4. Workflow for NF-κB Inhibition Assay.

Conclusion

This compound, through its interaction with the glucocorticoid receptor, exhibits potent pharmacodynamic effects characterized by the modulation of gene expression and the inhibition of key pro-inflammatory signaling pathways. While specific quantitative binding and potency data for the cypionate ester remain to be fully elucidated in the public domain, the wealth of information available for hydrocortisone and other esters provides a robust framework for understanding its anti-inflammatory and immunosuppressive actions. The experimental protocols detailed herein offer standardized methods for the further characterization of this compound and other novel glucocorticoids, facilitating their development and application in research and clinical settings.

References

- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Hydrocortisone Cypionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hydrocortisone (B1673445) cypionate is a synthetic corticosteroid, specifically the 21-cypionate ester of hydrocortisone (cortisol).[1][2] Like other glucocorticoids, its physiological and pharmacological effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3] The binding of a glucocorticoid to the GR initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates the transcription of target genes. This process is central to the anti-inflammatory, immunosuppressive, and metabolic actions of these drugs.

The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency. Understanding the binding affinity of hydrocortisone cypionate is therefore essential for predicting its therapeutic efficacy and for the development of new glucocorticoid-based therapies.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway of the glucocorticoid receptor begins with the binding of a glucocorticoid ligand to the GR in the cytoplasm. In its unbound state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus. Inside the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating gene transcription.

Structure-Activity Relationship and Binding Affinity of this compound

The binding affinity of a steroid to the glucocorticoid receptor is significantly influenced by its chemical structure. For hydrocortisone esters, the nature and position of the ester group play a crucial role. This compound is a 21-ester, meaning the cypionate group is attached at the 21st position of the hydrocortisone molecule.

Research on the structure-activity relationship of glucocorticoid esters has shown that, in general, 21-esters of hydrocortisone exhibit a lower binding affinity for the glucocorticoid receptor compared to the parent hydrocortisone molecule .[4] This is a critical point for researchers to consider when evaluating the potential potency of this compound. The increased lipophilicity conferred by the cypionate ester may influence its pharmacokinetic properties, such as absorption and distribution, but it does not necessarily translate to a higher affinity for the receptor itself.

Conversely, some studies have suggested that esterification can, in some instances, increase the affinity for the GR by decreasing the rate of dissociation of the ligand-receptor complex.[5] This highlights the nuanced and sometimes compound-specific nature of these interactions.

While a precise Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value for this compound is not available in the current body of scientific literature, the available evidence strongly suggests that its affinity is likely lower than that of hydrocortisone. For a robust comparative analysis, the binding affinities of hydrocortisone and dexamethasone (B1670325) are presented below.

Quantitative Data on Glucocorticoid Receptor Binding Affinity

The following table summarizes the binding affinity data for hydrocortisone (the parent compound of this compound) and dexamethasone, a potent synthetic glucocorticoid often used as a reference in binding assays. These values are typically determined through competitive radioligand binding assays.

| Compound | Receptor | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| Hydrocortisone (Cortisol) | Human Glucocorticoid Receptor | Radioligand Binding | 17.5 - 24.6 | - | 9.5 - 12.2 | [6] |

| Dexamethasone | Human Glucocorticoid Receptor | Radioligand Binding | 5.7 - 6.7 | - | 3.1 - 3.4 | [6] |

| Dexamethasone | Rat Glucocorticoid Receptor | Radioligand Binding | 6.2 | - | - | [7] |

Note: Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor, where a lower Kd indicates a higher affinity. Ki is the inhibition constant, and IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

Accurate determination of binding affinity is paramount in drug development. The following are detailed methodologies for two common experimental protocols used to quantify the interaction between a ligand and the glucocorticoid receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [3H]dexamethasone) for binding to the glucocorticoid receptor.

Objective: To determine the IC50 and subsequently the Ki of a test compound for the GR.

Materials:

-

Purified recombinant human GR or cytosolic extracts from cells expressing GR.

-

[3H]dexamethasone as the radioligand.

-

Unlabeled dexamethasone (for determining non-specific binding).

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and dexamethasone.

-

Incubation: In a multi-well plate, combine the GR preparation, a fixed concentration of [3H]dexamethasone (typically at or below its Kd), and varying concentrations of the test compound or unlabeled dexamethasone. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Equilibration: Incubate the plate at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or by adsorption of the unbound ligand to dextran-coated charcoal followed by centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

This is a non-radioactive, homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR.

Objective: To determine the IC50 of a test compound for the GR.

Materials:

-

Purified recombinant human GR.

-

A fluorescently labeled glucocorticoid ligand (e.g., a fluorescein-labeled dexamethasone derivative).

-

Test compound (this compound).

-

Assay buffer.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound.

-

Assay Setup: In a suitable microplate, add the GR, the fluorescently labeled glucocorticoid ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the much larger GR protein, its tumbling is slowed, leading to high polarization. A competitor compound will displace the fluorescent ligand, causing a decrease in polarization.

-

Data Analysis: Plot the fluorescence polarization values against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While direct quantitative data on the glucocorticoid receptor binding affinity of this compound remains elusive in published literature, a strong scientific basis exists to infer its characteristics. As a 21-ester of hydrocortisone, it is anticipated to have a lower binding affinity for the GR than its parent compound. For drug development and research purposes, it is recommended to experimentally determine the binding affinity of this compound using established protocols such as competitive radioligand binding assays or fluorescence polarization assays, with hydrocortisone and dexamethasone as reference compounds. This will provide the necessary quantitative data to accurately assess its potency and to inform its therapeutic applications.

References

- 1. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corticosteroid-binding studies in cytosol of colonic mucosa of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Hydrocortisone Cypionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of hydrocortisone (B1673445) cypionate, a synthetic corticosteroid ester. This document details a likely synthetic pathway, analytical characterization methods, and the associated signaling pathway, designed to support researchers and professionals in the field of drug development and pharmacology.

Synthesis of Hydrocortisone Cypionate

Proposed Synthesis Reaction:

Hydrocortisone Cypionate for Inflammatory Response Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hydrocortisone (B1673445) cypionate and its application in the study of inflammatory responses. It covers the core mechanism of action, detailed experimental protocols, and quantitative data to support researchers in designing and interpreting their studies.

Introduction

Hydrocortisone cypionate is a synthetic ester of hydrocortisone, the primary glucocorticoid hormone produced by the adrenal cortex.[1] Like other corticosteroids, it is widely recognized for its potent anti-inflammatory and immunosuppressive properties.[2] These effects make it an invaluable tool in both clinical practice and preclinical research for investigating the complex mechanisms of inflammation.[1][3] Hydrocortisone and its esters are used to treat a variety of inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and corticosteroid-responsive dermatoses.[3][4] The cypionate ester modification primarily influences the pharmacokinetic properties of the drug, affecting its absorption and duration of action. This guide focuses on the utility of this compound as a reference compound and investigational tool for inflammatory response studies.

Mechanism of Action

The anti-inflammatory effects of hydrocortisone are multifaceted, involving both genomic and non-genomic pathways to modulate the expression and function of inflammatory mediators.[2][5]

Genomic Pathway: Glucocorticoid Receptor (GR) Signaling

The primary mechanism of hydrocortisone is mediated by the intracellular glucocorticoid receptor (GR).[6] Upon entering the cell, hydrocortisone binds to the cytosolic GR, which is part of a multiprotein complex.[2][7] This binding event triggers a conformational change, leading to the dissociation of the complex and the translocation of the activated hydrocortisone-GR complex into the nucleus.[3]

Once in the nucleus, the complex modulates gene expression in two main ways:

-

Transactivation: The GR complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][7] This binding typically upregulates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.[2][8]

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][9] This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[3][8]

Key Signaling Pathway Modulation

NF-κB Pathway: The inhibition of the NF-κB pathway is a cornerstone of hydrocortisone's anti-inflammatory action.[10] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[9] Hydrocortisone suppresses NF-κB activity by increasing the expression of its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[11] Studies have shown that hydrocortisone treatment fails to inhibit LPS-induced nuclear NF-κB1 translocation in individuals with a specific NFKB1 promoter polymorphism, which may explain variability in treatment response.[12][13]

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating inflammation.[14] Hydrocortisone has been shown to block the phosphorylation and activation of p38 MAPK, which is essential for the expression of certain inflammatory genes.[15][16] For instance, hydrocortisone can inhibit TGF-β-induced activation of HAS1 (hyaluronan synthase 1) mRNA transcription by blocking the p38 MAPK pathway.[15]

Pharmacokinetic Data

The cypionate ester influences the absorption and half-life of hydrocortisone. While specific data for the cypionate ester can vary, the general pharmacokinetic properties of hydrocortisone provide a baseline for experimental design. There is a large inter-individual variation in hydrocortisone clearance and volume of distribution, which can lead to a more than 10-fold difference in drug exposure (AUC).[17]

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~96% | [18][19] |

| Time to Peak Concentration (Tmax) | ~1.2 hours | [18] |

| Elimination Half-life | 1.2 - 2.0 hours | [18][19] |

| Plasma Protein Binding | ~92-93% | [18] |

| Metabolism | Primarily hepatic (CYP3A4) | [7] |

| Primary Route of Excretion | Renal (after hepatic metabolism) | [3] |

Experimental Protocols for Inflammatory Response Studies

This compound is an excellent positive control for in vitro and in vivo anti-inflammatory assays.

In Vitro: LPS-Stimulated Macrophage Assay

This is a widely used cell-based model to screen for anti-inflammatory activity by assessing a compound's ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[14][20]

Detailed Methodology:

-

Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[14]

-

Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[14]

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) or the test compound for 1-2 hours.[14][21]

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.[20] Mix 100 µL of supernatant with 100 µL of Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm.[20]

-

Cytokine Measurement (ELISA): Use the collected supernatant to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[10][20]

-

Cell Viability Assay (MTT): To ensure the observed effects are not due to cytotoxicity, perform an MTT assay. After removing the supernatant, add MTT solution (5 mg/mL) to the remaining cells and incubate for 4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[20]

-

Western Blot Analysis: To investigate effects on signaling pathways, lyse treated cells and perform Western blotting to detect levels of total and phosphorylated proteins like p65 (NF-κB), IκBα, and p38 MAPK.[10][20]

In Vitro: Hydrocortisone Dose-Response Effects

Studies have demonstrated clear dose-dependent effects of hydrocortisone on cytokine secretion. A physiological concentration (10⁻⁸ M) can have different, sometimes immune-enhancing effects, while a higher "stress" dose (10⁻⁶ M) is typically immunosuppressive.[21][22]

| Hydrocortisone Concentration | Effect on Cytokine Secretion in PBMC Culture | Reference |

| Control | Baseline secretion | [21] |

| 10⁻⁸ M (Physiological) | Significantly increased levels of IFN-γ and IL-10. No significant change in IL-2 and IL-4. | [21][22] |

| 10⁻⁶ M ("Stress" Dose) | Significantly suppressed secretion of all studied cytokines (IL-2, IL-4, IFN-γ, IL-10). | [21][22] |

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[14]

Detailed Methodology:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week before the experiment.

-

Grouping: Divide animals into at least three groups (n=6-8 per group): Vehicle Control (e.g., saline), Positive Control (this compound or Indomethacin), and Test Compound groups.[14]

-

Compound Administration: Administer the vehicle, hydrocortisone, or test compound via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before inducing inflammation.[14]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[14]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.[14]

Conclusion

This compound serves as a critical reference compound for inflammatory response studies due to its well-characterized, potent anti-inflammatory effects. Its mechanism of action, centered on the modulation of the GR, NF-κB, and MAPK signaling pathways, provides a clear benchmark against which novel anti-inflammatory agents can be compared. The detailed in vitro and in vivo protocols outlined in this guide offer robust and reproducible frameworks for assessing the efficacy and mechanisms of new drug candidates. By leveraging these established models, researchers can effectively advance the development of next-generation anti-inflammatory therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 3. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrocortisone: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Increased IκB Expression and Diminished Nuclear NF-κB in Human Mononuclear Cells following Hydrocortisone Injection | Semantic Scholar [semanticscholar.org]

- 12. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Glucocorticoids inhibit induced and non-induced mRNA accumulation of genes encoding hyaluronan synthases (HAS): hydrocortisone inhibits HAS1 activation by blocking the p38 mitogen-activated protein kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydrocortisone - Wikipedia [en.wikipedia.org]

- 19. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]

- 22. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]

Structural Elucidation of Hydrocortisone Cypionate Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of degradation products of hydrocortisone (B1673445) cypionate. Due to the limited availability of specific degradation studies on hydrocortisone cypionate, this guide infers its degradation pathways based on established knowledge of hydrocortisone and other corticosteroid esters. The primary degradation pathway for this compound is anticipated to be the hydrolysis of the cypionate ester, yielding hydrocortisone, which subsequently undergoes further degradation.

Introduction to this compound Stability

This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. Understanding the degradation pathways and identifying the resulting degradation products are critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Forced degradation studies are instrumental in this process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.

Inferred Degradation Pathways of this compound

The degradation of this compound is expected to initiate with the hydrolysis of the 21-cypionate ester bond, a common degradation route for corticosteroid esters.[1] This initial step releases hydrocortisone and cyclopentanepropionic acid. The liberated hydrocortisone is then susceptible to several degradation pathways that have been documented for hydrocortisone itself.[2]

The primary degradation pathways for hydrocortisone include oxidation, dehydration, and rearrangement reactions.[3][4] Key degradation mechanisms such as the Mattox rearrangement and Baeyer-Villiger oxidation are known to occur in corticosteroids.[3]

Hydrolysis of the Cypionate Ester

The primary degradation pathway is the cleavage of the ester linkage, which can be catalyzed by acid or base, or occur neutrally in aqueous solutions.

Figure 1: Initial hydrolysis of this compound.

Subsequent Degradation of Hydrocortisone

Once formed, hydrocortisone can degrade through several pathways, leading to a variety of products.

Figure 2: Major degradation pathways of hydrocortisone.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following protocols are generalized based on common practices for corticosteroids.[4][6]

General Experimental Workflow

Figure 3: General workflow for a forced degradation study.

Detailed Protocols

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

3.2.2. Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

The mixture can be stored at room temperature or heated (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours) to achieve target degradation (typically 5-20%).[5]

-

After the stress period, cool the solution to room temperature and neutralize with an equivalent amount of sodium hydroxide.

3.2.3. Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Store the mixture at room temperature for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.[5]

-

Neutralize the solution with an equivalent amount of hydrochloric acid.

3.2.4. Oxidative Degradation:

-

To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the mixture at room temperature for a defined period.[5]

3.2.5. Thermal Degradation:

-

Subject a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.[6]

-

Alternatively, heat a solution of the drug substance.

-

After exposure, dissolve the solid sample or cool the solution and dilute as necessary.

3.2.6. Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) or light conditions as per ICH Q1B guidelines.[5]

-

A control sample should be kept in the dark under the same conditions.

Analytical Methodologies for Structural Elucidation

The separation and characterization of degradation products are typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reversed-phase C18 column is commonly used.[3]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.05 M Potassium Phosphate Monobasic (pH 4.5)B: Acetonitrile |

| Gradient | Time (min) / %B: 0/26, 18/26, 32/45, 48/70, 58/70, 60/26, 75/26 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temp. | 30°C |

Note: This is an example method and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products by providing molecular weight information. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.[2] Tandem mass spectrometry (MS/MS) is used to obtain structural fragments, aiding in the elucidation of the chemical structure of the degradants.

Illustrative LC-MS Method Parameters:

| Parameter | Condition |

|---|---|

| LC System | UPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.01 M Ammonium Formate (pH 4.5)B: Acetonitrile |

| Gradient | A suitable gradient to resolve all peaks |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS |

| MS/MS | Collision-Induced Dissociation (CID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation of isolated degradation products, NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the definitive technique.[2]

Quantitative Data Summary

Table 1: Illustrative Quantitative Analysis of this compound Degradation Products under Various Stress Conditions

| Stress Condition | Degradation Product | Retention Time (min) | % Degradation of Parent | % Area of Degradant |

| 0.1 M HCl, 80°C, 8h | Hydrocortisone | 8.5 | 15.2 | 12.8 |

| Enol-Aldehyde Isomer 1 | 12.1 | 1.5 | ||

| Enol-Aldehyde Isomer 2 | 13.4 | 0.9 | ||

| 0.1 M NaOH, RT, 4h | Hydrocortisone | 8.5 | 22.5 | 19.5 |

| 17-Carboxylic Acid Derivative | 6.2 | 2.1 | ||

| 3% H₂O₂, RT, 24h | Cortisone | 9.2 | 8.7 | 5.4 |

| Hydrocortisone-21-aldehyde | 7.9 | 2.5 | ||

| Thermal, 105°C, 24h | Hydrocortisone | 8.5 | 5.1 | 4.5 |

| Photolytic, UV 254nm, 24h | Cortisone | 9.2 | 3.8 | 2.9 |

Conclusion

The structural elucidation of this compound degradation products is a critical aspect of drug development and quality control. While direct studies on this specific ester are limited, a comprehensive understanding of its degradation can be inferred from the well-documented pathways of hydrocortisone and other corticosteroid esters. The primary degradation route is the hydrolysis of the cypionate ester to form hydrocortisone, which then undergoes oxidation and other rearrangements. A combination of forced degradation studies and advanced analytical techniques, particularly HPLC, LC-MS, and NMR, is essential for the separation, identification, and characterization of these degradation products. The methodologies and pathways outlined in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry.

References

- 1. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Hydrocortisone Cypionate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthetic Glucocorticoid Corticosteroid

Abstract

Hydrocortisone (B1673445) cypionate, a synthetic ester of the endogenous glucocorticoid hydrocortisone, is a corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of hydrocortisone cypionate, with a focus on its core scientific principles and applications in research and drug development. This document delves into its mechanism of action through the glucocorticoid receptor, detailing the genomic and non-genomic signaling pathways. Furthermore, it presents a compilation of its pharmacokinetic properties, analytical methodologies for its quantification, and a summary of its synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the study and development of corticosteroid therapies.

Introduction

This compound is a synthetic glucocorticoid corticosteroid, specifically the 21-cypionate ester of hydrocortisone.[1] Glucocorticoids are a class of steroid hormones that are essential for a variety of physiological processes, including metabolism, immune response, and stress regulation.[2] Synthetic glucocorticoids like this compound are designed to leverage these effects for therapeutic purposes, primarily for their anti-inflammatory and immunosuppressive actions.[3] They are used in the management of a wide range of conditions, including inflammatory and rheumatic diseases, allergic conditions, and autoimmune disorders.[4] The cypionate ester modification is intended to influence the pharmacokinetic profile of hydrocortisone, potentially affecting its absorption, distribution, metabolism, and excretion.

Mechanism of Action

The physiological and therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR).[3] The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5] The mechanism of action can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of the glucocorticoid receptor involves the regulation of gene expression. This process is initiated by the binding of this compound (after hydrolysis to hydrocortisone) to the cytosolic GR.[3]

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and immunophilins.[6] Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins.[6] This activated ligand-receptor complex then translocates into the nucleus.[5]

Within the nucleus, the activated GR can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1) and IκBα.[3]

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes without directly binding to DNA. This is achieved by interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory responses.[7] This "tethering" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids.[4]

The anti-inflammatory actions of corticosteroids are significantly attributed to the inhibition of phospholipase A2.[3] Glucocorticoids induce the synthesis of lipocortin-1, which in turn inhibits the activity of phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes.[3] This prevents the subsequent production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]

Figure 1. Genomic signaling pathway of hydrocortisone.

Non-Genomic Signaling Pathway

In addition to the slower, gene-mediated genomic effects, glucocorticoids can also elicit rapid, non-genomic responses that are independent of transcription and protein synthesis.[6] These effects occur within minutes and are thought to be mediated by the activation of signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by either membrane-bound GR or the cytoplasmic GR.[6] These rapid actions can influence cellular functions such as ion transport and apoptosis.

Figure 2. Non-genomic signaling pathway of hydrocortisone.

Pharmacokinetics

The pharmacokinetic profile of hydrocortisone has been studied following various routes of administration. While specific data for the cypionate ester is limited, the general pharmacokinetic parameters of hydrocortisone provide a valuable reference.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~96% | [7] |

| Time to Peak Concentration (Tmax) | ~1 hour | [7] |

| Volume of Distribution (Vd) | 34 L | [7] |

| Plasma Protein Binding | 80-90% (to CBG and albumin) | [6] |

| Elimination Half-life (t1/2) | 1.7 hours | [7] |

| Metabolism | Primarily hepatic via CYP3A4 | [3] |

| Excretion | Primarily renal | [3] |

Table 1: Pharmacokinetic Parameters of Hydrocortisone

Analytical Methodologies

The quantification of hydrocortisone and its esters in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique.

| Parameter | Description | Reference |

| Column | ODS (C18), 5 µm, 4.6 × 150 mm | [4] |

| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV at 254 nm | [4] |

| Retention Time | 2.26 min | [4] |

Table 2: Representative HPLC Method for Hydrocortisone Analysis

Experimental Protocol: HPLC Method Validation

A typical HPLC method validation for hydrocortisone would be conducted according to ICH guidelines and would include the following parameters:

-

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is often assessed by analyzing placebo formulations and stressed samples.

-

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed on the data.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies where a known amount of pure drug is added to a placebo formulation and then analyzed.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Figure 3. Workflow for HPLC method validation.

Synthesis

The synthesis of hydrocortisone and its esters involves multi-step chemical processes, often starting from readily available steroid precursors. A general synthetic approach for hydrocortisone involves the introduction of the hydroxyl groups at the C11, C17, and C21 positions and the creation of the Δ4-3-keto group in the A ring of the steroid nucleus.

One described method for a hydrocortisone intermediate starts with a compound that undergoes cyanohydrination, elimination, etherification, rearrangement, and replacement reactions.[8] Another synthesis route for hydrocortisone starts from dextropregnenolone, involving oxidation to form an epoxide, followed by ring-opening, debromination, esterification, bromination, dehalogenation, and finally microbiological oxidation to introduce the 11β-hydroxyl group.[9]

The final step in producing this compound would involve the esterification of the 21-hydroxyl group of hydrocortisone with cyclopentanepropionic acid or its reactive derivative.

Conclusion

This compound is a valuable synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive activities. Its therapeutic effects are primarily mediated through the genomic and non-genomic actions of the glucocorticoid receptor. A thorough understanding of its pharmacokinetics, coupled with robust analytical methodologies, is essential for its effective and safe use in clinical practice and for the development of new therapeutic applications. This technical guide has provided a consolidated overview of the core scientific aspects of this compound, intended to serve as a foundational resource for the scientific and drug development communities. Further research into the specific pharmacokinetic and pharmacodynamic properties of the cypionate ester will continue to refine its therapeutic utility.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic determination of this compound: method development and characterization of chromatographic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104497089A - Synthesis method of hydrocortisone intermediate - Google Patents [patents.google.com]

- 9. Hydrocortisone synthesis - chemicalbook [chemicalbook.com]

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cortisol is the primary glucocorticoid secreted by the zona fasciculata of the adrenal cortex and is essential for maintaining homeostasis.[1][2][3] Its synthesis and release are tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, exhibiting a distinct diurnal rhythm.[4][5] Cortisol exerts a wide range of physiological effects by binding to intracellular glucocorticoid and mineralocorticoid receptors, thereby modulating gene expression.[3][4] These effects include regulation of metabolism, immune function, and cardiovascular homeostasis.[6][7] Dysregulation of cortisol levels is implicated in numerous pathological conditions, making it a critical biomarker and therapeutic target. This guide provides an in-depth overview of cortisol's biosynthesis, regulation, signaling pathways, and the experimental protocols for its quantification.

Cortisol Biosynthesis and Regulation

Cortisol synthesis is a multi-step enzymatic process that occurs within the adrenal cortex, converting cholesterol into cortisol.[8] This process is primarily stimulated by the adrenocorticotropic hormone (ACTH) released from the anterior pituitary.[1][5]

The regulation of cortisol secretion is governed by the hypothalamic-pituitary-adrenal (HPA) axis, a classic endocrine feedback loop:

-

Hypothalamus: In response to stress or circadian signals, the paraventricular nucleus of the hypothalamus releases corticotropin-releasing hormone (CRH).[5][9]

-

Anterior Pituitary: CRH stimulates the anterior pituitary to secrete ACTH.[5][9]

-

Adrenal Cortex: ACTH acts on the adrenal cortex to stimulate the synthesis and release of cortisol.[5][9]

-

Negative Feedback: Elevated cortisol levels inhibit the secretion of CRH and ACTH from the hypothalamus and pituitary, respectively, thus maintaining physiological balance.[10]

Quantitative Data

Table 1: Plasma Cortisol Reference Ranges

| Time of Day | Typical Range (µg/dL) | Typical Range (nmol/L) |

| Morning (8-10 AM) | 5 - 23 | 138 - 635 |

| Afternoon (4 PM) | 3 - 16 | 83 - 441 |

| Midnight | < 5 | < 138 |

| Post-Dexamethasone | < 1.8 | < 50 |

Data sourced from multiple references, specific ranges can vary by laboratory and assay.[1][11]

Table 2: Cortisol Secretion Rates

| Condition | Secretion Rate | Fold Increase (Approx.) |

| Basal | Variable, follows diurnal rhythm | 1x |

| Maximal Stress / ACTH Stimulation | Increases significantly | 8.5x - 12x |

Maximal cortisol secretion rate has been estimated at approximately 0.44 ± 0.13 nmol/second under maximal ACTH stimulation.[12]

Table 3: Receptor Binding Affinities (Kd)

| Receptor | Ligand | Binding Affinity (Kd) in nmol/L |

| Glucocorticoid Receptor (GR) | Cortisol | ~17.5 - 24.6 |

| Mineralocorticoid Receptor (MR) | Cortisol | ~1.0 |

| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | ~0.5 |

Cortisol has a high affinity for the MR, comparable to aldosterone. However, in mineralocorticoid target tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 inactivates cortisol to cortisone, allowing aldosterone to bind to the MR.[3][4][5][6][13]

Signaling Pathways and Experimental Workflows

Cortisol Biosynthesis Pathway

Caption: Steroidogenic pathway for cortisol synthesis from cholesterol.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

Caption: Regulation of cortisol secretion via the HPA axis feedback loop.

Intracellular Cortisol Signaling

Caption: Intracellular signaling pathway of cortisol.

Experimental Workflow: Salivary Cortisol ELISA

Caption: General workflow for salivary cortisol measurement by ELISA.

Experimental Protocols

Salivary Cortisol Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized representation of a competitive ELISA for salivary cortisol. Specific timings and volumes will vary based on the commercial kit used.

1. Sample Preparation:

- Collect saliva samples and store them at -20°C or lower.

- Thaw samples and centrifuge at approximately 3000 x g for 15 minutes to pellet mucins.[14]

- Carefully pipette the clear supernatant for analysis.

2. Assay Procedure:

- Bring all reagents and samples to room temperature.

- Pipette standards, controls, and saliva samples into the appropriate wells of the cortisol antibody-coated microplate.[14]

- Add the cortisol-enzyme (e.g., HRP) conjugate to each well.[15] This will compete with the cortisol in the sample for binding to the antibody.

- Incubate the plate, typically for 60-120 minutes at room temperature, sometimes with shaking.[14][16]

- Wash the plate multiple times with the provided wash buffer to remove unbound components.

- Add a chromogenic substrate (e.g., TMB) to each well.[17] The enzyme on the bound conjugate will convert the substrate, leading to color development.

- Incubate for a specified time (e.g., 15-30 minutes) to allow for color development.[14] The intensity of the color is inversely proportional to the amount of cortisol in the sample.

- Add a stop solution to halt the reaction.

- Read the absorbance of each well using a microplate reader at 450 nm.

3. Data Analysis:

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Determine the concentration of cortisol in the samples by interpolating their absorbance values on the standard curve.

Serum Cortisol Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for cortisol quantification. This protocol outlines the general steps.

1. Sample Preparation:

- Collect a blood sample in a serum separator tube.

- Allow the blood to clot, then centrifuge to separate the serum.

- Transfer the serum to a clean tube for storage at -20°C or lower until analysis.

- To a small volume of serum (e.g., 100 µL), add an internal standard (e.g., cortisol-d4, a heavy isotope-labeled version of cortisol).[18]

- Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.[19] Vortex and centrifuge to pellet the precipitated proteins.

- Alternatively, use liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the steroids.[18]

- Transfer the supernatant containing cortisol and the internal standard to a new vial and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in the mobile phase.

2. LC-MS/MS Analysis:

- Inject the reconstituted sample into the LC-MS/MS system.

- The liquid chromatography (LC) component, typically using a C18 column, separates cortisol from other steroids and matrix components based on their physicochemical properties.[18]

- The eluent from the LC column is introduced into the tandem mass spectrometer (MS/MS).

- The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both cortisol and the internal standard (cortisol-d4) in multiple reaction monitoring (MRM) mode for high selectivity.[18]

3. Data Analysis:

- Quantify the amount of cortisol in the sample by comparing the peak area ratio of the analyte (cortisol) to the internal standard (cortisol-d4) against a calibration curve prepared with known concentrations of cortisol.

Conclusion

Cortisol remains a cornerstone of endocrine research and clinical diagnostics. A thorough understanding of its complex biology, from biosynthesis to intracellular signaling, is paramount for professionals in the field. The methodologies for its quantification have evolved, with LC-MS/MS offering superior specificity over traditional immunoassays.[20] The data and protocols presented herein provide a comprehensive technical foundation for the study and application of cortisol in research and drug development.

References

- 1. Cortisol - Wikipedia [en.wikipedia.org]

- 2. Cortisol, Serum - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Glucocorticoid and mineralocorticoid receptor expression in critical illness: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. ibl-america.com [ibl-america.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Figure 2. [The hypothalamic-pituitary-adrenal (HPA) axis. Corticotropin-releasing...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Estimation of Maximal Cortisol Secretion Rate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sceti.co.jp [sceti.co.jp]

- 15. lifetechindia.com [lifetechindia.com]

- 16. novamedline.com [novamedline.com]

- 17. abcam.com [abcam.com]

- 18. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Hydrocortisone Cypionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of hydrocortisone (B1673445) cypionate in bulk drug substance and pharmaceutical formulations. The method is designed to separate hydrocortisone cypionate from its potential degradation products and is based on established principles of reversed-phase chromatography for steroid analysis. This application note provides a comprehensive protocol for method development, validation, and execution, including sample preparation and forced degradation studies.

Introduction

This compound is a synthetic corticosteroid ester used for its anti-inflammatory and immunosuppressive properties. Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical products, ensuring its identity, purity, and strength. A stability-indicating HPLC method is essential to monitor the drug's stability over time and under various environmental conditions, by separating the intact drug from any degradation products that may form.

This application note presents a starting point for the development and validation of a robust HPLC method suitable for the analysis of this compound. The proposed method utilizes a modern reversed-phase column and a gradient elution to achieve optimal separation.

Predicted Degradation Pathway

While specific forced degradation studies on this compound are not extensively published, the degradation pathway can be predicted based on the known instabilities of hydrocortisone and the potential for ester hydrolysis.[1][2][3] Key degradation pathways are expected to include:

-

Hydrolysis: The cypionate ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding hydrocortisone and cypionic acid.

-

Oxidation: The dihydroxyacetone side chain of the hydrocortisone moiety is prone to oxidation, leading to the formation of various degradation products.[1]

-

Dehydration: Under acidic conditions, hydrocortisone can undergo dehydration.[1]

A stability-indicating method must be able to resolve this compound from hydrocortisone, cypionic acid (if UV active or derivatized), and all significant oxidative and dehydrative degradants.

HPLC Method Parameters

The following table summarizes a proposed starting gradient HPLC method for the analysis of this compound. This method is based on common practices for separating corticosteroids and their esters.[4][5]

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 0-5 min: 50% B5-15 min: 50% to 80% B15-20 min: 80% B20-21 min: 80% to 50% B21-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Experimental Protocols

Standard Preparation

-

Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (for an oily injection)

-

Accurately transfer a volume of the injection equivalent to 5 mg of this compound into a 50 mL separatory funnel.

-

Add 25 mL of hexane (B92381) and shake to dissolve the oil.

-

Extract the this compound with three 15 mL portions of acetonitrile.

-

Combine the acetonitrile extracts in a 50 mL volumetric flask and dilute to volume with acetonitrile.

-

Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 50 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on a solution of this compound (e.g., 50 µg/mL in diluent).

| Stress Condition | Protocol |

| Acid Hydrolysis | Add 1 mL of 0.1 N HCl to 1 mL of the sample solution. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH. |

| Base Hydrolysis | Add 1 mL of 0.1 N NaOH to 1 mL of the sample solution. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl. |

| Oxidative Degradation | Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 1 hour. |

| Thermal Degradation | Heat the solid drug substance at 105°C for 24 hours. Prepare a sample solution from the stressed solid. |

| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |

Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Peak purity analysis of the this compound peak in the stressed samples should be performed to confirm that no degradation products are co-eluting.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

| Parameter | Acceptance Criteria |